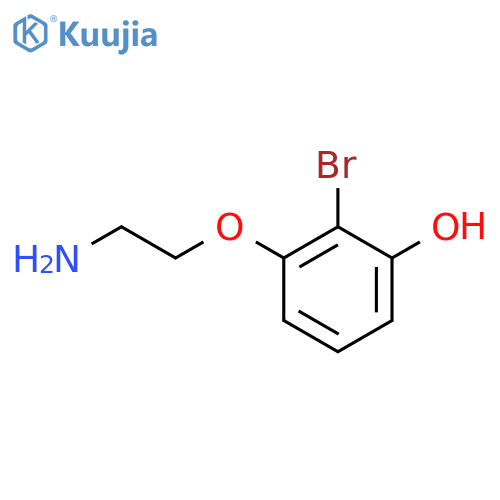Cas no 2228643-48-7 (3-(2-aminoethoxy)-2-bromophenol)

2228643-48-7 structure
商品名:3-(2-aminoethoxy)-2-bromophenol
3-(2-aminoethoxy)-2-bromophenol 化学的及び物理的性質
名前と識別子
-
- 3-(2-aminoethoxy)-2-bromophenol
- 2228643-48-7
- EN300-1904597
-
- インチ: 1S/C8H10BrNO2/c9-8-6(11)2-1-3-7(8)12-5-4-10/h1-3,11H,4-5,10H2
- InChIKey: ZNLIVJSKUWVXDL-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1OCCN)O
計算された属性
- せいみつぶんしりょう: 230.98949g/mol
- どういたいしつりょう: 230.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-(2-aminoethoxy)-2-bromophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1904597-0.25g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 0.25g |
$933.0 | 2023-09-18 | ||
| Enamine | EN300-1904597-1.0g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1904597-10.0g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 10g |
$4360.0 | 2023-06-02 | ||
| Enamine | EN300-1904597-0.1g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 0.1g |
$892.0 | 2023-09-18 | ||
| Enamine | EN300-1904597-10g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 10g |
$4360.0 | 2023-09-18 | ||
| Enamine | EN300-1904597-5g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 5g |
$2940.0 | 2023-09-18 | ||
| Enamine | EN300-1904597-1g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 1g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1904597-0.05g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 0.05g |
$851.0 | 2023-09-18 | ||
| Enamine | EN300-1904597-2.5g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 2.5g |
$1988.0 | 2023-09-18 | ||
| Enamine | EN300-1904597-5.0g |
3-(2-aminoethoxy)-2-bromophenol |
2228643-48-7 | 5g |
$2940.0 | 2023-06-02 |
3-(2-aminoethoxy)-2-bromophenol 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
2228643-48-7 (3-(2-aminoethoxy)-2-bromophenol) 関連製品
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
